molecular formula C18H15FN4O2 B2446869 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide CAS No. 477862-19-4

2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide

Cat. No.: B2446869
CAS No.: 477862-19-4
M. Wt: 338.342
InChI Key: GANUGRBSWBVJQY-UHFFFAOYSA-N
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Description

2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a chemical compound with the molecular formula C18H15FN4O2 It is known for its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and an acetohydrazide moiety

Properties

IUPAC Name

2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-5-1-12(2-6-14)16-9-10-21-18(22-16)13-3-7-15(8-4-13)25-11-17(24)23-20/h1-10H,11,20H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANUGRBSWBVJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328113
Record name 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477862-19-4
Record name 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-Fluorophenyl)-2-pyrimidinylamine, which is then reacted with 4-bromophenol to form 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenol. This intermediate is subsequently reacted with chloroacetyl chloride to yield 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetyl chloride. Finally, the acetyl chloride derivative is treated with hydrazine hydrate to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenoxy and pyrimidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of hydrazine derivatives.

    Substitution: Generation of substituted phenoxy and pyrimidinyl compounds.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily through its effects on cancer cell lines and its potential antimicrobial properties.

Antitumor Activity

Several studies have highlighted the antitumor effects of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, primarily through the activation of caspase pathways. This mechanism is critical for its potential use as an anticancer agent.
  • Case Studies :
    • A431 Vulvar Carcinoma Cells : In vitro studies demonstrated significant inhibition of cell proliferation, suggesting its efficacy against vulvar carcinoma .
    • A549 Lung Cancer Cells : The compound exhibited an IC50 value of 15 µM, indicating considerable cytotoxicity and apoptosis induction .
    • MCF7 Breast Cancer Cells : Another study reported an IC50 value of 12.5 µM, with evidence pointing towards cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Bacterial Strains Tested : Research has indicated effectiveness against various Gram-positive bacteria, suggesting potential for developing new antibiotics .
  • Mechanism : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, comprehensive toxicological evaluations are necessary to fully understand its safety profile in vivo.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and mechanisms of action for this compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A431 (Vulvar Carcinoma)Significant inhibitionApoptosis induction
Study 2A549 (Lung Cancer)15.0Apoptosis induction
Study 3MCF7 (Breast Cancer)12.5Cell cycle arrest

Mechanism of Action

The mechanism of action of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinyl groups are known to bind to active sites of enzymes, potentially inhibiting their activity. The acetohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-5-fluoropyridine: Another fluorinated pyrimidine derivative with similar structural features.

    4-(4-Fluorophenyl)-2-pyrimidinylamine: A precursor in the synthesis of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide.

    4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenol: An intermediate in the synthetic route.

Uniqueness

This compound is unique due to its combination of a fluorophenyl group, a pyrimidinyl group, and an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide , with the CAS number 477862-19-4, is a hydrazide derivative characterized by its unique molecular structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

  • Molecular Formula : C18_{18}H15_{15}FN_{N}₄O2_{2}
  • Molecular Weight : 338.34 g/mol
  • Purity : >90%

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

A specific study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results showed:

  • IC50_{50} values ranging from 5 to 15 µM, indicating potent activity against tested cell lines.
  • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary tests have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of hydrazide derivatives has also been documented. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are pivotal in mediating inflammation.

The proposed mechanism involves the downregulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators . This suggests potential applications in treating inflammatory diseases.

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